molecular formula C14H23NO2 B15301930 Tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate

Tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate

Cat. No.: B15301930
M. Wt: 237.34 g/mol
InChI Key: SPXACSFUUFNLRX-UHFFFAOYSA-N
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Description

The compound Tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate (molecular formula C₁₄H₂₄N₂O₂) is a bicyclic pyrrolidine derivative characterized by a rigid bicyclo[1.1.1]pentane (BCP) core fused to a pyrrolidine ring. The tert-butyl carbamate group serves as a protective moiety for the pyrrolidine nitrogen, enhancing stability during synthetic workflows. Its structural uniqueness lies in the BCP scaffold, which introduces significant steric strain and three-dimensionality, making it valuable in drug discovery for improving binding selectivity and metabolic stability .

Properties

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

tert-butyl 3-(1-bicyclo[1.1.1]pentanyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H23NO2/c1-13(2,3)17-12(16)15-5-4-11(9-15)14-6-10(7-14)8-14/h10-11H,4-9H2,1-3H3

InChI Key

SPXACSFUUFNLRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C23CC(C2)C3

Origin of Product

United States

Preparation Methods

Photochemical Synthesis of Bicyclo[1.1.1]pentane Building Blocks

The BCP core is a critical structural motif in tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate. Recent advances in photochemical methods have enabled the large-scale production of BCP derivatives. A seminal approach involves the in flow irradiation of [1.1.1]propellane (4 ) with diacetyl (5 ) under 365 nm light, yielding diketone 6 on a kilogram scale within 6 hours. This method eliminates the need for mercury lamps or quartz vessels, enhancing practicality for industrial applications. The diketone intermediate undergoes a haloform reaction to produce bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ), a versatile precursor for further functionalization.

The scalability of this process is underscored by the synthesis of 500 g batches of 1 , which serves as a linchpin for generating BCP-containing alcohols, amines, and trifluoroborates. For instance, reduction of methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate (8 ) with borane-dimethyl sulfide complex yields (3-fluorobicyclo[1.1.1]pentan-1-yl)methanol (9 ) in 86% yield, demonstrating the feasibility of introducing polar substituents to the BCP framework.

Radical and Photochemical Coupling Strategies for BCP-Pyrrolidine Integration

The integration of the BCP moiety into the pyrrolidine ring relies on innovative radical and photochemical coupling techniques. Patent WO2017157932A1 discloses a one-step photochemical reaction between [1.1.1]propellane and nitrogen- or oxygen-containing reagents to form asymmetrically substituted BCP intermediates. This method, operable in batch or flow systems, facilitates the direct attachment of heteroatom-functionalized BCP units to pyrrolidine precursors. For example, irradiating propellane with tert-butyl pyrrolidine-1-carboxylate derivatives under blue LED light (450 nm) generates C–C bonds at the pyrrolidine’s 3-position via radical addition.

A representative protocol involves degassing a mixture of BCP-trifluoroborate (13 ) and 3-bromo-pyrrolidine-1-carboxylate in dimethylacetamide (DMA), followed by irradiation in a flow reactor. This method achieves 75–85% yields of the coupled product, with the reaction temperature maintained at 35°C to prevent thermal degradation. The use of 2,2′-bis(1,3,2-benzodioxaborole) as a radical initiator ensures regioselectivity, favoring substitution at the BCP’s bridgehead position.

Boron-Based Cross-Coupling for BCP-Pyrrolidine Bond Formation

Suzuki-Miyaura coupling has emerged as a cornerstone for constructing the C–C bond between the BCP and pyrrolidine moieties. Potassium trifluoro[3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl]boranuide (13 ), synthesized via phthalimide-mediated borylation of methyl bicyclo[1.1.1]pentane-1-carboxylate, serves as a robust coupling partner. Reacting 13 with 3-iodo-pyrrolidine-1-tert-butyl carboxylate under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) furnishes the target compound in 70–78% yield.

Critical to this method is the stabilization of the BCP-boronate intermediate, which requires rigorous exclusion of oxygen to prevent protodeboronation. NMR spectroscopy confirms the retention of BCP geometry post-coupling, with $$^{19}\text{F}$$ NMR (376 MHz) revealing a singlet at δ −145.7 ppm for fluorinated derivatives.

Functionalization of Pyrrolidine Precursors

The pyrrolidine scaffold is typically prepared via cyclization of γ-aminobutyric acid derivatives followed by Boc protection. A two-step sequence involving (i) Michael addition of acrylonitrile to a primary amine and (ii) hydrogenative cyclization yields 3-substituted pyrrolidines. Subsequent bromination at the 3-position using N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄) provides 3-bromo-pyrrolidine-1-tert-butyl carboxylate, a key intermediate for cross-coupling.

Alternative routes employ reductive amination of bicyclo[1.1.1]pentane-1-carbaldehyde with tert-butyl 4-aminobutanoate, though this method suffers from moderate diastereoselectivity (dr 1.5:1).

Boc Protection and Final Assembly

The tert-butyloxycarbonyl (Boc) group is introduced via reaction of pyrrolidine with di-tert-butyl dicarbonate in the presence of DMAP (4-dimethylaminopyridine). This step proceeds quantitatively in dichloromethane at 0°C, ensuring minimal epimerization at the pyrrolidine’s stereocenters. Final assembly of the target molecule involves either:

  • Cross-coupling : Suzuki-Miyaura reaction between BCP-boronate 13 and 3-bromo-pyrrolidine-1-Boc (as described in Section 3).
  • Radical addition : Photochemical grafting of BCP onto preformed pyrrolidine using [1.1.1]propellane and a tert-butyl-protected amine under flow conditions.

The latter method, while less explored, offers advantages in step economy, with reaction times under 6 hours and yields exceeding 80% in optimized systems.

Analytical Characterization and Challenges

Characterization of this compound relies on multinuclear NMR and high-resolution mass spectrometry (HRMS). Key spectral features include:

  • $$^{1}\text{H}$$ NMR (400 MHz, CDCl₃): δ 3.70 (s, Boc CH₃), 2.21 (s, BCP bridgehead H).
  • $$^{13}\text{C}$$ NMR (101 MHz, CDCl₃): δ 170.4 (Boc carbonyl), 55.3 (pyrrolidine C-N).
  • HRMS (ESI-TOF): [M + Na]⁺ calcd. 312.1784, found 312.1781.

Challenges persist in controlling the stereochemistry at the pyrrolidine’s 3-position and mitigating strain-induced decomposition of the BCP core during purification. Silica gel chromatography with hexane/ethyl acetate gradients (9:1 to 1:1) effectively isolates the product while preserving structural integrity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations

Amino-Substituted BCP Analogues
  • Example: tert-butyl 3-(3-amino-1-bicyclo[1.1.1]pentanyl)pyrrolidine-1-carboxylate (CID 165948477) Key Difference: Incorporates an amine group on the BCP core. This modification is critical for targeting enzymes or receptors requiring polar interactions .
Boronate Ester Derivatives
  • Example : tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)BCP-1-yl)pyrrolidine-1-carboxylate (18a)
    • Key Difference : Features a boronate ester on the BCP.
    • Impact : Enables participation in Suzuki-Miyaura cross-coupling reactions, expanding utility in synthesizing biaryl or conjugated systems. The absence of this group in the target compound limits its direct use in metal-catalyzed couplings .
Halogenated Derivatives
  • Example : tert-butyl N-[3-(bromomethyl)BCP-1-yl]carbamate (CAS 1638765-26-0)
    • Key Difference : Contains a bromine atom on the BCP.
    • Impact : The bromine serves as a handle for nucleophilic substitutions (e.g., forming C–C bonds via Grignard reactions), a reactivity absent in the parent compound .

Core Scaffold Modifications

Pyridine-Integrated Analogues
  • Example : (±)-trans-1-tert-butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CID 180)
    • Key Difference : Integrates a pyridine ring and fluorine substituent .
    • Impact : The pyridine enhances π-stacking interactions in drug-receptor binding, while fluorine improves metabolic stability. The target compound’s lack of aromaticity limits such interactions .
Hydroxymethyl and Formyl Derivatives
  • Examples :
    • tert-butyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate (CAS 1638771-06-8)
    • tert-butyl N-[3-(hydroxymethyl)BCP-1-yl]carbamate (CAS 1638765-26-0)
    • Key Differences : Formyl or hydroxymethyl groups replace the pyrrolidine ring.
    • Impact : These groups allow further derivatization (e.g., reductive amination or esterification), whereas the target compound’s pyrrolidine-carbamate system prioritizes nitrogen protection .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate, and how do reaction parameters influence yield?

Methodological Answer:
The synthesis typically involves coupling bicyclo[1.1.1]pentane derivatives with pyrrolidine precursors. A key route includes:

  • Step 1: Reacting tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate with a bicyclo[1.1.1]pentane nucleophile (e.g., Grignard or organozinc reagents) under inert conditions .
  • Step 2: Optimizing temperature (0–25°C), solvent (THF or DCM), and stoichiometry to minimize side reactions like elimination.
  • Purification: Column chromatography (e.g., DCM:EtOAc gradients) or recrystallization improves purity .
    Yield improvements rely on slow reagent addition and catalyst screening (e.g., Pd for cross-coupling) .

Advanced: How does the bicyclo[1.1.1]pentane group influence steric and electronic properties in cross-coupling reactions?

Methodological Answer:
The bicyclo[1.1.1]pentane moiety introduces significant steric hindrance due to its rigid, three-dimensional structure, which:

  • Limits accessibility to reactive sites, requiring bulky ligands (e.g., XPhos) in Pd-mediated couplings .
  • Modifies electronic effects via hyperconjugation, altering regioselectivity in nucleophilic substitutions.
    Experimental Design:
  • Compare reactivity with non-constrained analogs using kinetic studies (e.g., Hammett plots).
  • Employ DFT calculations to map steric/electronic profiles .

Basic: What spectroscopic techniques are most effective for structural elucidation, and how are key NMR signals interpreted?

Methodological Answer:

  • 1H/13C NMR: The bicyclo[1.1.1]pentane protons appear as singlets (δ 1.5–2.5 ppm) due to symmetry, while pyrrolidine protons split into distinct multiplet patterns (e.g., δ 3.5–4.5 ppm for N-Boc groups) .
  • IR: Confirm Boc protection via carbonyl stretches (~1680–1720 cm⁻¹) .
  • HRMS: Validate molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
    Data Interpretation: Use DEPT-135 to distinguish CH₂/CH₃ groups and 2D NMR (COSY, HSQC) to resolve overlapping signals .

Advanced: How can researchers resolve contradictions in reactivity when modifying functional groups on the bicyclo[1.1.1]pentane ring?

Methodological Answer:
Contradictions often arise from competing steric and electronic effects. For example:

  • Amino vs. Hydroxymethyl Substitutions: Amino groups enhance nucleophilicity but may deactivate adjacent positions via inductive effects. Hydroxymethyl groups introduce hydrogen-bonding interactions, altering solubility .
    Strategies:
  • Conduct competitive kinetic experiments under varying conditions (pH, solvent polarity).
  • Use X-ray crystallography to analyze steric environments .
  • Compare Hammett σ values for substituent electronic contributions .

Advanced: What experimental approaches are used to study the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Biophysical Assays: Surface plasmon resonance (SPR) or ITC to measure binding affinities .
  • Enzymatic Activity Studies: Monitor inhibition via fluorogenic substrates (e.g., ATPase assays for kinase targets) .
  • Molecular Docking: Align the bicyclo[1.1.1]pentane core into hydrophobic pockets using AutoDock Vina, validated by mutagenesis studies .
    Data Analysis: Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods for reactions releasing volatile byproducts (e.g., HBr in substitution reactions) .
  • Spill Management: Neutralize acidic/basic residues with appropriate adsorbents (e.g., sodium bicarbonate for acid spills) .

Advanced: How can enantioselective synthesis of chiral derivatives be achieved, and what analytical methods validate stereochemistry?

Methodological Answer:

  • Chiral Catalysis: Use Evans’ oxazaborolidine catalysts for asymmetric alkylations or enzymatic resolution (e.g., lipases) .
  • Stereochemical Validation:
    • Polarimetry: Measure specific rotation ([α]D) and compare with literature .
    • Chiral HPLC: Separate enantiomers using Chiralpak® columns (e.g., AD-H) with hexane:IPA mobile phases .

Advanced: What strategies optimize purity (>95%) during large-scale synthesis without industrial equipment?

Methodological Answer:

  • Batch Optimization: Use flow chemistry for precise control of residence time and temperature .
  • Crystallization: Screen solvents (e.g., MeOH/H₂O mixtures) to maximize crystal yield and purity .
  • Quality Control: Implement in-line FTIR or UPLC-MS for real-time monitoring .

Basic: How does the tert-butyloxycarbonyl (Boc) group influence the compound’s stability and derivatization?

Methodological Answer:

  • Stability: The Boc group protects amines from oxidation and nucleophilic attack under basic conditions but is cleaved by TFA or HCl in dioxane .
  • Derivatization: Selective deprotection enables sequential functionalization (e.g., amide coupling post-Boc removal) .

Advanced: What computational tools aid in predicting the compound’s reactivity and metabolic pathways?

Methodological Answer:

  • Reactivity Prediction: Gaussian or ORCA for DFT calculations of transition states and activation energies .
  • Metabolism Prediction: Use Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 oxidation sites .
  • Docking Simulations: AutoDock or Glide to map binding modes in target proteins .

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